molecular formula C13H15ClN2S B6249306 [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine CAS No. 1042647-48-2

[2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine

Cat. No.: B6249306
CAS No.: 1042647-48-2
M. Wt: 266.79 g/mol
InChI Key: USQQSBYLJHLJOR-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine is a synthetic organic compound that features a combination of a chlorophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with an appropriate nucleophile.

    Coupling of the Two Fragments: The final step involves coupling the thiazole ring with the chlorophenyl group through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to the formation of amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of the thiazole ring is particularly significant, as thiazole derivatives are known for their diverse biological activities .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-chlorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine: Unique due to the combination of a chlorophenyl group and a thiazole ring.

    [2-(4-bromophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    [2-(4-fluorophenyl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1042647-48-2

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C13H15ClN2S/c1-10-16-13(9-17-10)8-15-7-6-11-2-4-12(14)5-3-11/h2-5,9,15H,6-8H2,1H3

InChI Key

USQQSBYLJHLJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNCCC2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

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